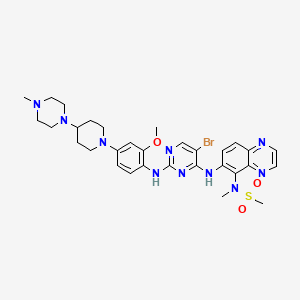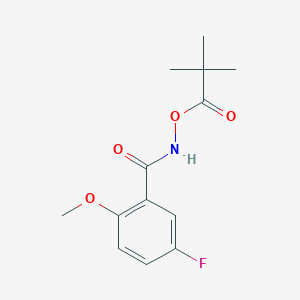
5-Fluoro-2-methoxy-N-(pivaloyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a methoxy group, and a neopentanoyloxy group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide typically involves multiple steps. One common method starts with the fluorination of 2-methoxybenzoic acid, followed by the introduction of the neopentanoyloxy group through esterification. The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Products include 5-fluoro-2-methoxybenzoic acid or 5-fluoro-2-methoxybenzaldehyde.
Reduction: Products include 5-fluoro-2-methoxy-N-(neopentanoyloxy)aniline.
Substitution: Products depend on the nucleophile used, such as 5-amino-2-methoxy-N-(neopentanoyloxy)benzamide.
Aplicaciones Científicas De Investigación
5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide involves its interaction with specific molecular targets. The fluorine atom and methoxy group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The neopentanoyloxy group may influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
5-fluoro-2-methoxybenzamide: Lacks the neopentanoyloxy group, which may result in different biological activity and solubility.
2-methoxy-N-(neopentanoyloxy)benzamide: Lacks the fluorine atom, which may affect binding affinity and specificity.
5-fluoro-N-(neopentanoyloxy)benzamide: Lacks the methoxy group, which may influence the compound’s chemical reactivity and biological activity.
Uniqueness
5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C13H16FNO4 |
|---|---|
Peso molecular |
269.27 g/mol |
Nombre IUPAC |
[(5-fluoro-2-methoxybenzoyl)amino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)12(17)19-15-11(16)9-7-8(14)5-6-10(9)18-4/h5-7H,1-4H3,(H,15,16) |
Clave InChI |
WJHPLYSDEARZJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)ONC(=O)C1=C(C=CC(=C1)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



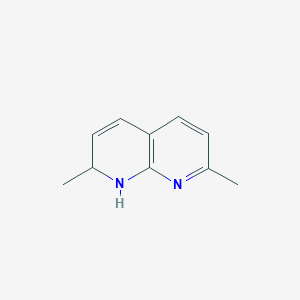
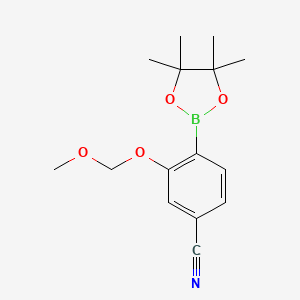
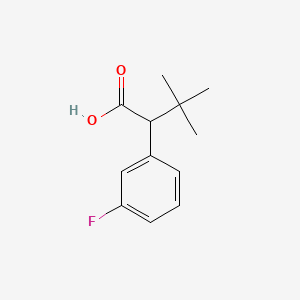
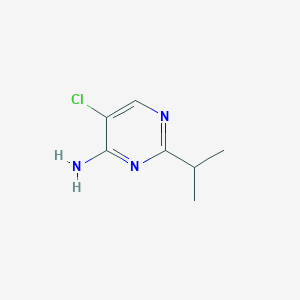
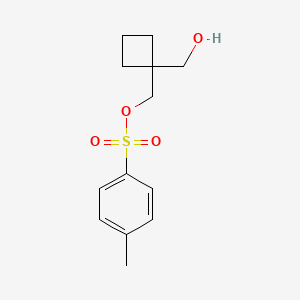
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)
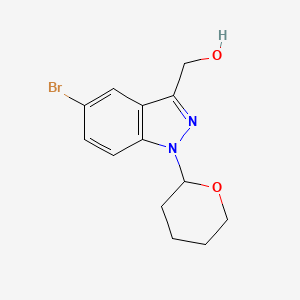
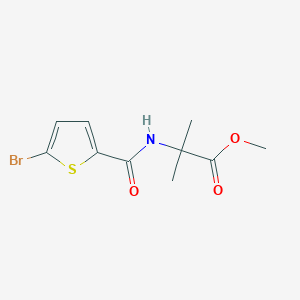
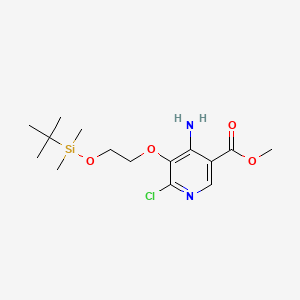

![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)

